N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple functional groups, including an acetylamino group, a triazolopyridazine ring, and a piperidine carboxamide moiety, contributes to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-13(27)21-15-2-4-16(5-3-15)22-19(28)14-8-10-25(11-9-14)18-7-6-17-23-20-12-26(17)24-18/h2-7,12,14H,8-11H2,1H3,(H,21,27)(H,22,28) |
InChI Key |
LGHVWJPMPDRRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the acetylation of the amino group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The acetylamino group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Studied for their potential as energetic materials.
Uniqueness
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the triazolopyridazine core distinguishes it from other similar compounds, providing unique binding properties and reactivity.
Biological Activity
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention due to its unique structural features that suggest diverse pharmacological activities. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Triazolo[4,3-b]pyridazine moiety : A fused bicyclic structure known for its biological relevance.
- Acetylamino substituent : Enhances solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of c-Met Kinase : This compound has shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase. c-Met is involved in cell proliferation and survival pathways, making it a significant target in cancer therapy .
- GABA Modulation : The compound has been reported to exhibit allosteric modulation of GABA receptors, which are crucial for neurotransmission and have implications in treating neurological disorders .
- BACE-1 Inhibition : It has demonstrated potential in inhibiting beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease pathology .
Pharmacological Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Cancer Treatment : Due to its c-Met inhibition properties, it is being explored as a candidate for treating various cancers, including lung and renal cancers. Preclinical studies have shown promising results in inhibiting tumor growth .
- Neurological Disorders : Its ability to modulate GABA receptors positions it as a potential therapeutic agent for conditions such as anxiety and epilepsy .
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of derivatives similar to this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 µM .
- Animal Models : In vivo studies have demonstrated that compounds within this class can effectively reduce tumor sizes in murine models of cancer when administered at specific dosages. These findings support further investigation into their clinical potential .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Savolitinib | c-Met inhibitor | Cancer therapy |
| PF-04217903 | Triazole derivative | Potent anticancer |
| BACE inhibitors | Various scaffolds | Alzheimer’s treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
